2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide
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Overview
Description
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines several functional groups, including benzofuran, isoxazole, and thiazole, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Derivative: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, which undergoes cyclization to form benzofuran.
Isoxazole Ring Formation: The benzofuran derivative is then subjected to nitrile oxide cycloaddition with an appropriate alkyne to form the isoxazole ring.
Thiazole Ring Formation: The isoxazole intermediate is reacted with a thioamide to introduce the thiazole ring.
Acetamide Formation: Finally, the compound is acylated with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocycles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities, due to its heterocyclic structure.
Medicine
In medicine, it could be explored as a lead compound for drug development, targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions facilitated by its functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(benzofuran-2-yl)isoxazole: Lacks the thiazole and acetamide groups, potentially less biologically active.
N-(4,5-dihydrothiazol-2-yl)acetamide: Lacks the benzofuran and isoxazole rings, likely different reactivity and biological properties.
Benzofuran derivatives: Generally known for their biological activities but may lack the multi-functional reactivity of the target compound.
Uniqueness
The uniqueness of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide lies in its combination of multiple heterocyclic rings, which can confer a broad spectrum of chemical reactivity and biological activity, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds
Biological Activity
The compound 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide (CAS Number: 1105205-54-6) is a synthetic organic molecule that exhibits a complex structure featuring multiple heterocycles. This article explores its biological activity, potential therapeutic applications, and the mechanisms underlying its effects.
Chemical Structure and Properties
The molecular formula of the compound is C16H13N3O3S with a molecular weight of 327.4 g/mol. The structure includes:
- A benzofuran moiety
- An isoxazole ring
- A thiazole derivative
This combination suggests diverse biological activities due to the presence of various pharmacophores.
Biological Activity Overview
Research indicates that compounds with similar structural motifs have shown significant biological activities, including:
- Antimicrobial Activity : Compounds with benzofuran and isoxazole derivatives have demonstrated antibacterial and antifungal properties. For instance, derivatives of benzofuran have been studied for their effectiveness against Gram-positive bacteria like Bacillus subtilis and fungi such as Candida albicans .
- Antitumor Potential : The presence of multiple functional groups may enhance the compound's ability to interact with biological targets involved in cancer progression. Similar compounds have been investigated for their cytotoxic effects on cancer cells while exhibiting lower toxicity to normal cells .
- Neuroprotective Effects : Preliminary studies suggest that related compounds may improve cognitive function in models of neurodegenerative diseases such as Alzheimer's and Parkinson's .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors or other cellular receptors to modulate signaling pathways.
Antimicrobial Screening
A study screened various derivatives for antimicrobial activity against Bacillus subtilis and Escherichia coli. The results indicated that compounds with similar structures exhibited selective activity against Gram-positive bacteria, suggesting that modifications in the chemical structure could enhance efficacy .
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
Compound A | Active (MIC: 50 µg/mL) | Inactive |
Compound B | Active (MIC: 30 µg/mL) | Moderately Active (MIC: 100 µg/mL) |
Compound C | Inactive | Active (MIC: 40 µg/mL) |
Cytotoxicity Studies
In vitro studies have shown varying degrees of cytotoxicity among related benzofuran derivatives. Some compounds demonstrated selective toxicity towards cancer cells compared to normal cells, indicating their potential as anticancer agents .
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(18-16-17-5-6-23-16)9-11-8-14(22-19-11)13-7-10-3-1-2-4-12(10)21-13/h1-4,7-8H,5-6,9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBGCOKXQJMDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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